molecular formula C12H19NOS B14406002 5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one CAS No. 85890-71-7

5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one

Cat. No.: B14406002
CAS No.: 85890-71-7
M. Wt: 225.35 g/mol
InChI Key: SCRFVCGNDLJBPU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring substituted with a thiomorpholine group

Preparation Methods

The synthesis of 5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexene derivatives with thiomorpholine under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the thiomorpholine group is replaced by other functional groups under appropriate conditions.

Scientific Research Applications

5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmacological activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one involves its interaction with molecular targets in biological systems. The thiomorpholine group plays a crucial role in its binding to specific receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

5,5-Dimethyl-3-(thiomorpholin-4-yl)cyclohex-2-en-1-one can be compared with other similar compounds, such as:

    5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a morpholine group instead of a thiomorpholine group, leading to different chemical and biological properties.

    4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound has a different substitution pattern on the cyclohexene ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the presence of the thiomorpholine group, which imparts unique chemical and biological properties.

Properties

CAS No.

85890-71-7

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

5,5-dimethyl-3-thiomorpholin-4-ylcyclohex-2-en-1-one

InChI

InChI=1S/C12H19NOS/c1-12(2)8-10(7-11(14)9-12)13-3-5-15-6-4-13/h7H,3-6,8-9H2,1-2H3

InChI Key

SCRFVCGNDLJBPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)N2CCSCC2)C

Origin of Product

United States

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